1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid, with the chemical formula C₁₂H₁₈F₃NO₄ and CAS number 84358-13-4, is a piperidine derivative characterized by the presence of a tert-butoxycarbonyl group and a trifluoromethyl group. This compound appears as a white to almost white solid and has a melting point ranging from 149°C to 153°C . Its structural configuration contributes to its reactivity and biological properties.
Several synthesis methods have been reported for 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid:
This compound finds applications across various domains:
Several compounds share structural similarities with 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Boc-isonipecotic Acid | Piperidine ring with Boc group | Used in neuropharmacology studies |
4-Piperidinecarboxylic Acid | Simple carboxylic acid | Lacks trifluoromethyl group |
Sodium 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylate | Sodium salt form | Increased solubility and bioavailability |
1-(tert-butoxycarbonyl)-3-trifluoromethylpiperidine-4-carboxylic Acid | Different position of trifluoromethyl | Potentially different biological activity |
The uniqueness of 1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to its analogs.
Irritant